Reduced Lipophilicity vs. 4-Chlorobenzyl Isomer
The target compound, N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide, has a computed partition coefficient (cLogP) of 4.49 . In contrast, the closely related analog, N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide, which contains a 4-chlorobenzyl group, has a reported LogP of 5.05 . The difference of 0.56 log units indicates that the target compound is approximately 3.6 times less lipophilic. This lower lipophilicity is a critical differentiator for screening programs where high LogP values are a common cause of promiscuous inhibition, poor solubility, and assay interference. For procurement decisions, this data suggests the target compound may offer a reduced risk of non-specific binding artifacts compared to the 4-chloro isomer, potentially leading to cleaner data in cell-based assays.
| Evidence Dimension | Lipophilicity (LogP/cLogP) |
|---|---|
| Target Compound Data | cLogP = 4.49 |
| Comparator Or Baseline | N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-3-nitrobenzamide (CAS 303792-02-1): LogP = 5.05 |
| Quantified Difference | ΔLogP = -0.56 (Target is ~3.6x less lipophilic) |
| Conditions | Computed values from chemical database entries; direct experimental comparison is not available. |
Why This Matters
A lower LogP is directly correlated with improved aqueous solubility and reduced non-specific binding, making this compound a more attractive starting point for assay development over the more lipophilic 4-chloro isomer.
